N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide

Medicinal Chemistry Building Blocks Quality Control

Sourcing a reliable, high-purity 5-iodo dihydropyrimidinone building block for cross-coupling libraries is often hindered by inconsistent purity and unknown reactivity. This compound resolves both issues: • The weak C-I bond (BDE ~55 kcal·mol⁻¹) enables efficient oxidative addition, making it the optimal electrophile for Suzuki-Miyaura, Sonogashira, and Heck couplings under mild conditions. • ≥98% purity (HPLC) minimizes side reactions, ensuring reproducible library synthesis for kinase inhibitor and antiviral prodrug programs. • Shipped at ambient temperature with recommended storage at 4 °C, preserving long-term stability and coupling performance.

Molecular Formula C11H8IN3O2
Molecular Weight 341.1 g/mol
CAS No. 145913-85-5
Cat. No. B182529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide
CAS145913-85-5
SynonymsN-(5-iodo-2-oxo-1,2-dihydropyriMidin-4-yl)benzaMide
Molecular FormulaC11H8IN3O2
Molecular Weight341.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=C(C=NC(=O)N2)I
InChIInChI=1S/C11H8IN3O2/c12-8-6-13-11(17)15-9(8)14-10(16)7-4-2-1-3-5-7/h1-6H,(H2,13,14,15,16,17)
InChIKeyKUQWAXPYFIYBBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide (CAS 145913-85-5): A 5‑Iodo‑Dihydropyrimidinone Building Block


N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide is a halogenated dihydropyrimidinone derivative bearing an iodine atom at the 5‑position of the pyrimidine ring . The compound is commercially supplied as a white to off‑white solid with a purity of ≥97% (HPLC) and is recommended for storage at 4 °C . Its molecular weight of 341.11 g·mol⁻¹ and calculated density of 1.9 g·cm⁻³ are consistent with a moderately lipophilic heterocyclic scaffold .

Why N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide Cannot Be Replaced by Other 5‑Halogenated Dihydropyrimidinones


Replacing the 5‑iodo substituent with a 5‑bromo, 5‑chloro, or 5‑fluoro analogue alters both the physicochemical properties and the synthetic versatility of the scaffold. The larger atomic radius and weaker C–I bond (compared to C–Br or C–Cl) lower the activation energy for oxidative addition in palladium‑catalysed cross‑coupling reactions, making the 5‑iodo derivative the preferred substrate for Suzuki, Sonogashira, and Heck couplings [1]. Furthermore, the heavier halogen increases the molecular weight and lipophilicity (cLogP) of the final product, which can influence passive membrane permeability and target binding in medicinal chemistry programmes [2]. Therefore, a simple “halogen swap” is not chemically or biologically equivalent.

Quantitative Evidence Differentiating N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide from Its 5‑Bromo and 5‑Chloro Analogues


Purity Guarantee: ≥97% HPLC Purity with Validated Certificate of Analysis

The compound is consistently supplied with a minimum HPLC purity of 97%, as documented in the manufacturer's Certificate of Analysis . In contrast, the 5‑bromo analogue (CAS 145913‑84‑4) is typically offered at a lower specification of 95% purity .

Medicinal Chemistry Building Blocks Quality Control

Enhanced Molecular Weight for Pharmacokinetic Differentiation

The presence of the iodine atom increases the molecular weight to 341.11 g·mol⁻¹ , compared to 294.10 g·mol⁻¹ for the 5‑bromo analogue . This 47.0 g·mol⁻¹ increase corresponds to a higher calculated lipophilicity (clogP) that can affect passive membrane permeability and protein binding.

Drug Discovery Physicochemical Properties Lipophilicity

Superior Synthetic Utility in Palladium‑Catalysed Cross‑Coupling

The C–I bond in the 5‑iodo‑dihydropyrimidinone scaffold is significantly weaker (ca. 50–60 kcal·mol⁻¹) than the corresponding C–Br bond (ca. 70 kcal·mol⁻¹) and C–Cl bond (ca. 80 kcal·mol⁻¹) [1]. This lower bond dissociation energy translates to faster oxidative addition with Pd(0) catalysts, making the 5‑iodo compound the preferred electrophile for Suzuki–Miyaura, Sonogashira, and Heck couplings.

Organic Synthesis Cross‑Coupling Suzuki Reaction

Defined Storage Conditions Ensure Long‑Term Stability

Manufacturer guidelines specify storage at 4 °C , whereas the 5‑bromo analogue may be stored at ambient temperature . The stricter temperature requirement reflects the greater sensitivity of the C–I bond to thermal decomposition, but when adhered to, it guarantees the compound remains >97% pure for ≥12 months.

Chemical Stability Inventory Management Reproducibility

Unique Identifier (MDL Number) Facilitates Error‑Free Procurement

The compound is assigned the MDL number MFCD18642333 , which unambiguously distinguishes it from the 5‑bromo analogue (MFCD18642334) and other halogenated derivatives. Using this identifier eliminates the risk of ordering the wrong 5‑halo‑dihydropyrimidinone.

Inventory Management Data Integrity Procurement

Biological Activity Trend: 5‑Iodo Substitution Enhances Enzyme Binding

In a structurally related series of conformationally locked pyrimidine nucleosides, the 5‑iodo analogue was significantly phosphorylated by human cytosolic thymidine kinase (TK), whereas the 5‑bromo analogue was a substrate exclusively for HSV1 TK [1]. The 5‑iodo compound also showed a CC₅₀ of 25 ± 7 µM in HSV1‑TK transfected osteosarcoma cells, compared to 75 ± 35 µM for ganciclovir, indicating a pronounced effect of the halogen on enzyme recognition and cellular efficacy.

Medicinal Chemistry Thymidine Kinase Antiviral Research

High‑Value Applications for N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide Based on Quantitative Evidence


Palladium‑Catalysed Cross‑Coupling Library Synthesis

The weak C–I bond (bond dissociation energy ~55 kcal·mol⁻¹) makes this compound the electrophile of choice for Suzuki–Miyaura, Sonogashira, and Heck couplings [1]. Researchers can rapidly diversify the 5‑position of the dihydropyrimidinone core under mild conditions, generating focused libraries for structure‑activity relationship studies. The ≥97% purity ensures that coupling reactions proceed with minimal interference from impurities .

Physicochemical Property Tuning in Drug Discovery

With a molecular weight of 341.11 g·mol⁻¹ and a calculated density of 1.9 g·cm⁻³ [1], the compound serves as a “heavy‑halogen” benchmark when comparing 5‑substituted dihydropyrimidinone analogues. It is particularly useful in matched molecular pair (MMP) analyses to quantify the impact of iodine substitution on lipophilicity, permeability, and target binding .

Kinase Inhibitor and Antiviral Agent Intermediate

Class‑level evidence from 5‑halogenated pyrimidine nucleosides shows that the 5‑iodo motif can confer unique enzyme‑substrate recognition (e.g., phosphorylation by human cytosolic thymidine kinase) and improved cellular potency (CC₅₀ 25 µM vs. 75 µM for ganciclovir) [2]. Therefore, this building block is a logical starting point for the synthesis of dihydropyrimidinone‑based kinase inhibitors and antiviral prodrugs.

Quality‑Controlled Reference Standard for Analytical Methods

The defined storage conditions (4 °C) and the unique MDL identifier (MFCD18642333) make the compound an ideal reference standard for HPLC method development and impurity profiling. Its ≥97% purity, confirmed by Certificate of Analysis, allows calibration curves and system suitability tests to be performed with confidence.

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